

Lexithromycin: A Technical Overview of its Chemical Structure and Synthesis

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Compound of Interest		
Compound Name:	LEXITHROMYCIN	
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Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] This document provides a concise technical overview of its chemical structure, key quantitative data, and a description of its synthesis.

Chemical Structure

Lexithromycin, also known as erythromycin A 9-(O-methyloxime), is a derivative of erythromycin A.[1][2] The core structure is the 14-membered macrolide ring characteristic of erythromycin, with a modification at the C9 ketone. This modification, the formation of a methyloxime, is key to the altered properties of **Lexithromycin** compared to its parent compound.

Chemical Formula: C38H70N2O13[1]

Molecular Weight: 763.0 g/mol [1]

Quantitative Data Summary



The following table summarizes key quantitative data for **Lexithromycin**.

Property	Value	Source
Purity	≥98%	[1]
Solubility in DMSO	10 mM	[1][2]
Minimal Inhibitory Concentration (MIC) against S. pyogenes CN10A	0.06 μg/mL	[3]
Minimal Inhibitory Concentration (MIC) against Streptococcus sp. 64/848C	0.06 μg/mL	[3]
Minimal Inhibitory Concentration (MIC) against Staphylococcus aureus Oxford	0.25 μg/mL	[3]
Minimal Inhibitory Concentration (MIC) against S. aureus Russell	0.5 μg/mL	[3]
Minimal Inhibitory Concentration (MIC) against S. aureus T2	0.5 μg/mL	[3]
Minimal Inhibitory Concentration (MIC) against Haemophilus influenzae Wy 21	4 μg/mL	[3]

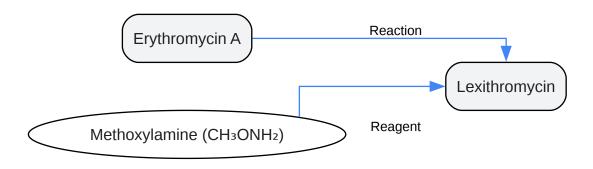
Synthesis of Lexithromycin

Lexithromycin is synthesized from erythromycin A. The primary transformation involves the reaction of the C9 ketone of erythromycin A with methoxylamine (CH₃ONH₂) to form the corresponding 9-(O-methyloxime). This chemical modification is a common strategy to improve the acid stability and pharmacokinetic profile of macrolide antibiotics.



While a detailed, step-by-step experimental protocol for the synthesis of **Lexithromycin** is not publicly available in the reviewed literature, the general synthetic approach can be inferred from its chemical name and the well-established chemistry of macrolides. The synthesis would typically involve dissolving erythromycin A in a suitable solvent, followed by the addition of methoxylamine, often in the presence of a weak acid or base catalyst, and subsequent purification of the product.

Below is a diagram illustrating the synthetic relationship between Erythromycin A and **Lexithromycin**.



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Caption: Synthetic pathway from Erythromycin A to **Lexithromycin**.

Mechanism of Action

Similar to other macrolide antibiotics, **Lexithromycin** exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains and ultimately leading to the cessation of bacterial growth. [1] This targeted action makes it effective against a range of susceptible bacteria.

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